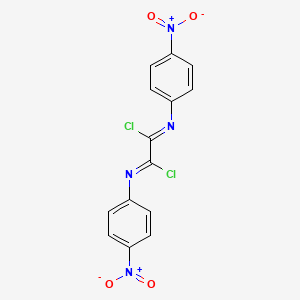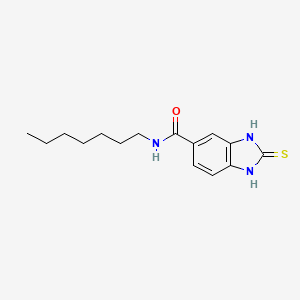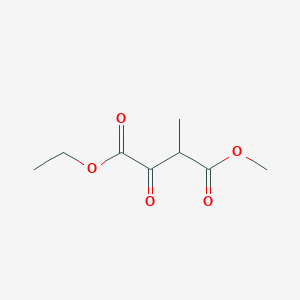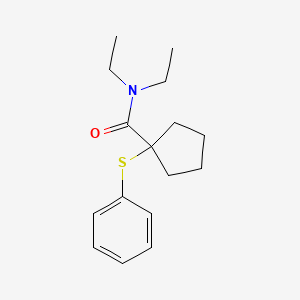
Ethanediimidoyl dichloride, bis(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediimidoyl dichloride, bis(4-nitrophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitrophenyl groups attached to an ethanediimidoyl dichloride core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- typically involves the reaction of 4-nitroaniline with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-nitroaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form an intermediate.
Step 2: The intermediate undergoes further reaction with additional oxalyl chloride to yield Ethanediimidoyl dichloride, bis(4-nitrophenyl)-.
Industrial Production Methods: In an industrial setting, the production of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanediimidoyl dichloride, bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloride groups.
Reduction Reactions: The nitro groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.
Major Products:
Substitution Reactions: The major products are substituted ethanediimidoyl derivatives.
Reduction Reactions: The major products are the corresponding amines.
Applications De Recherche Scientifique
Ethanediimidoyl dichloride, bis(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- involves its reactivity towards nucleophiles and reducing agents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the nitro groups are reduced to amines, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in various chemical syntheses.
Bis(4-nitrophenyl)squaramide: Known for its host-guest interactions with halide anions.
Uniqueness: Ethanediimidoyl dichloride, bis(4-nitrophenyl)- is unique due to its dichloride groups, which provide distinct reactivity compared to other nitrophenyl compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
109735-70-8 |
|---|---|
Formule moléculaire |
C14H8Cl2N4O4 |
Poids moléculaire |
367.1 g/mol |
Nom IUPAC |
N,N'-bis(4-nitrophenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C14H8Cl2N4O4/c15-13(17-9-1-5-11(6-2-9)19(21)22)14(16)18-10-3-7-12(8-4-10)20(23)24/h1-8H |
Clé InChI |
LWFACUYREKXGKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)




![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)


